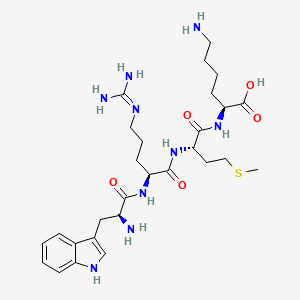
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine is a complex chemical compound that belongs to the family of peptides Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may inhibit the growth of certain bacteria by disrupting their cell wall synthesis or interfere with cancer cell proliferation by inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine
- L-Valyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine
Uniqueness
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine stands out due to its specific amino acid composition, which imparts unique structural and functional properties. The presence of methionine and lysine, in particular, may enhance its stability and bioactivity compared to similar compounds.
Properties
CAS No. |
164085-19-2 |
|---|---|
Molecular Formula |
C28H45N9O5S |
Molecular Weight |
619.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H45N9O5S/c1-43-14-11-22(26(40)37-23(27(41)42)9-4-5-12-29)36-25(39)21(10-6-13-33-28(31)32)35-24(38)19(30)15-17-16-34-20-8-3-2-7-18(17)20/h2-3,7-8,16,19,21-23,34H,4-6,9-15,29-30H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)(H4,31,32,33)/t19-,21-,22-,23-/m0/s1 |
InChI Key |
ISGTYEQHBUCTLY-UDIDDNNKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


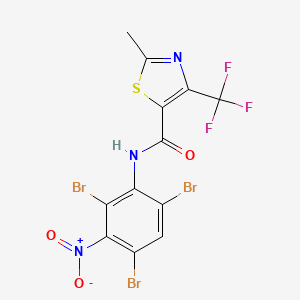

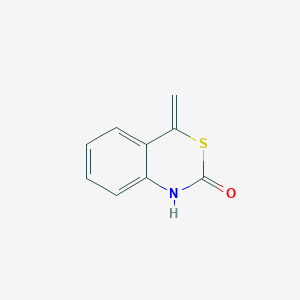
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
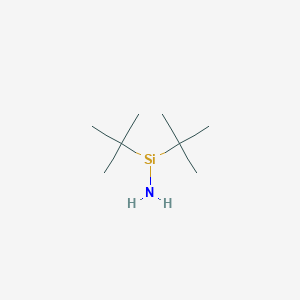
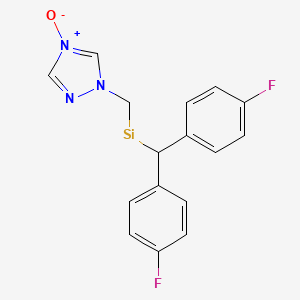
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
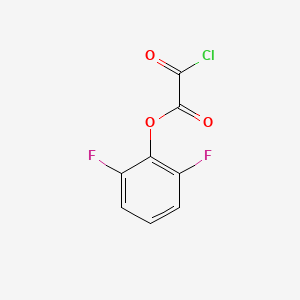
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
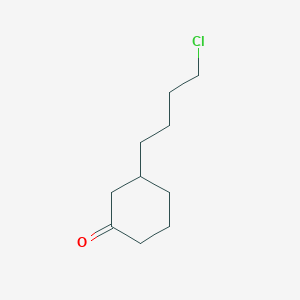
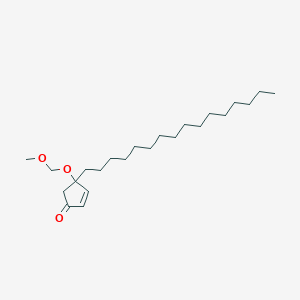
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
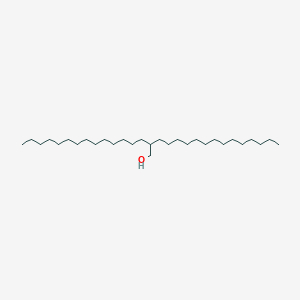
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
